molecular formula C13H18ClFN2O B4063247 2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

Cat. No.: B4063247
M. Wt: 272.74 g/mol
InChI Key: HODDYEHDPUQGRX-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride is a compound that features a fluorinated benzamide structure with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom and the pyrrolidine ring can significantly influence the compound’s biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-6-2-1-5-11(12)13(17)15-7-10-16-8-3-4-9-16;/h1-2,5-6H,3-4,7-10H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODDYEHDPUQGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced by reacting the benzamide intermediate with 2-pyrrolidin-1-ylethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing any nitro groups to amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets in the body. The fluorine atom and the pyrrolidine ring can enhance the compound’s binding affinity to these targets, potentially leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-fluorobenzamide: Lacks the pyrrolidine ring, which may result in different biological activity.

    N-(2-pyrrolidin-1-ylethyl)benzamide: Lacks the fluorine atom, which can affect its pharmacokinetic properties.

    2-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.

Uniqueness

2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide is unique due to the combination of the fluorine atom and the pyrrolidine ring. This combination can enhance its biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride

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